Methyl 2-(2-amino-4,6-difluorophenyl)acetate
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Overview
Description
Methyl 2-(2-amino-4,6-difluorophenyl)acetate is an organic compound with the molecular formula C9H9F2NO2. This compound is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, along with a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-amino-4,6-difluorophenyl)acetate typically involves the esterification of 2-(2-amino-4,6-difluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by purification through distillation or crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or fluorine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 2-(2-amino-4,6-difluorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-amino-4,6-difluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- Methyl 2-(2-amino-2,4-difluorophenyl)acetate
- Methyl 2-(2-amino-2,5-difluorophenyl)acetate
- Methyl 2-(2-amino-3,5-difluorophenyl)acetate
Comparison: Methyl 2-(2-amino-4,6-difluorophenyl)acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and binding affinity to molecular targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
methyl 2-(2-amino-4,6-difluorophenyl)acetate |
InChI |
InChI=1S/C9H9F2NO2/c1-14-9(13)4-6-7(11)2-5(10)3-8(6)12/h2-3H,4,12H2,1H3 |
InChI Key |
MHCZHFWOYMJMIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1F)F)N |
Origin of Product |
United States |
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